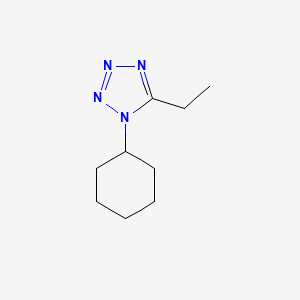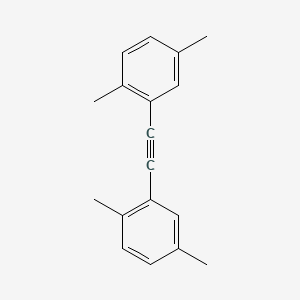
1,1'-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,5-dimethylphenyl)ethyne is an organic compound characterized by the presence of two 2,5-dimethylphenyl groups attached to an ethyne (acetylene) moiety. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2,5-dimethylphenyl)ethyne can be synthesized through several methods, one of which involves the coupling of 2,5-dimethylphenylacetylene with a suitable reagent. A common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically involves the reaction of 2,5-dimethylphenylboronic acid with 2,5-dimethylphenylacetylene in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for Bis(2,5-dimethylphenyl)ethyne are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(2,5-dimethylphenyl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethyne moiety to an ethylene or ethane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce ethylene or ethane derivatives.
Scientific Research Applications
Bis(2,5-dimethylphenyl)ethyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine: While specific biological applications are less documented, derivatives of this compound could be explored for their biological activity.
Mechanism of Action
The mechanism of action of Bis(2,5-dimethylphenyl)ethyne in chemical reactions involves the interaction of its ethyne moiety with various reagents. In catalytic processes, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps . The phenyl rings can participate in electrophilic aromatic substitution reactions, where the electron-donating methyl groups influence the reactivity and orientation of the substituents.
Comparison with Similar Compounds
Similar Compounds
- Bis(3,5-dimethylphenyl)ethyne
- Bis(2,6-dimethylphenyl)ethyne
- Bis(4-methylphenyl)ethyne
Uniqueness
Bis(2,5-dimethylphenyl)ethyne is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
52284-17-0 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
2-[2-(2,5-dimethylphenyl)ethynyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C18H18/c1-13-5-7-15(3)17(11-13)9-10-18-12-14(2)6-8-16(18)4/h5-8,11-12H,1-4H3 |
InChI Key |
JSZZIZUTNYNHQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C#CC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


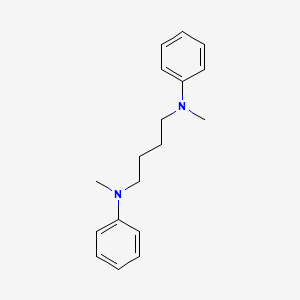
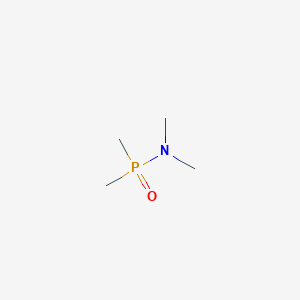
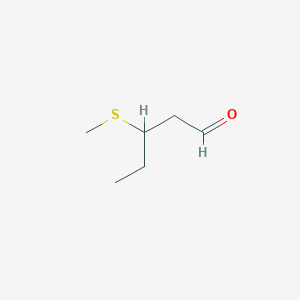
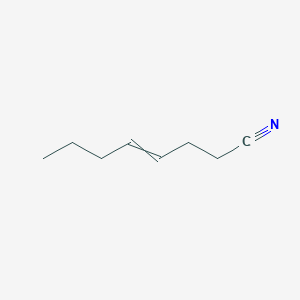
![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)

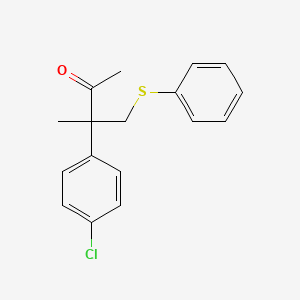
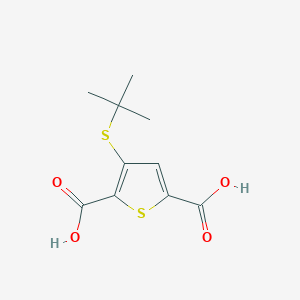
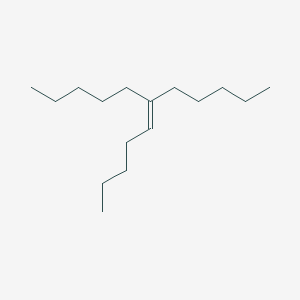

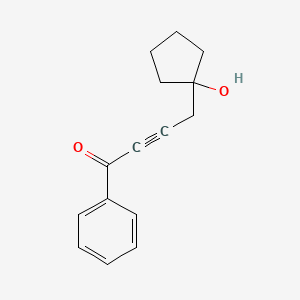
![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)
